N-(3-acetylphenyl)-2-iodobenzamide
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Overview
Description
N-(3-acetylphenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring and an iodine atom attached to another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-iodobenzamide typically involves the following steps:
Acetylation: The starting material, 3-aminophenyl, undergoes acetylation to form 3-acetylaminophenyl.
Iodination: The acetylated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, to introduce the iodine atom at the desired position.
Amidation: Finally, the iodinated compound is reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of azides, nitriles, or other substituted benzamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-(3-acetylphenyl)-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom and acetyl group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-iodobenzamide
- N-(3-acetylphenyl)-4-iodobenzamide
- N-(3-acetylphenyl)-2-bromobenzamide
Uniqueness
N-(3-acetylphenyl)-2-iodobenzamide is unique due to the specific positioning of the iodine atom and acetyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and stability, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO2/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRRCQBZFJGJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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